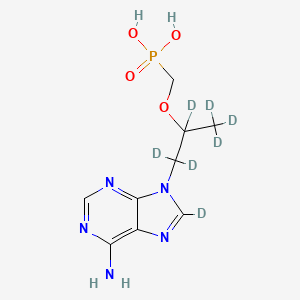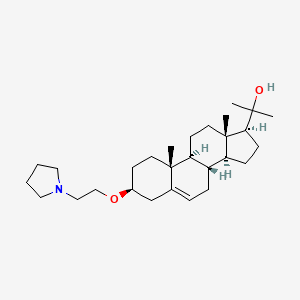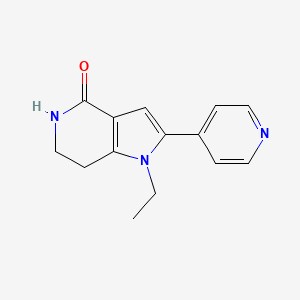
Pkn1/2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pkn1/2-IN-1 is a potent, cell-penetrant, and selective inhibitor of protein kinase N2 (PRK2) with an IC50 value of 16 nM and a Ki value of 8 nM . It also inhibits protein kinase N1 (PRK1) with an IC50 value of 108 nM and a Ki value of 210 nM . This compound is primarily used in scientific research to study the role of PRK2 in various cellular processes.
Preparation Methods
The synthesis of Pkn1/2-IN-1 involves several steps, starting with the preparation of the core dihydropyrrolopyridinone structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core dihydropyrrolopyridinone structure is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards PRK2.
Chemical Reactions Analysis
Pkn1/2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pkn1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical tool to study the role of PRK2 in various chemical processes.
Mechanism of Action
Pkn1/2-IN-1 exerts its effects by selectively inhibiting the activity of PRK2. The compound binds to the ATP-binding site of PRK2, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways regulated by PRK2, leading to various cellular effects such as reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the AKT/GSK3β signaling pathway and the pyrin inflammasome activation pathway .
Comparison with Similar Compounds
Pkn1/2-IN-1 is unique in its high selectivity and potency towards PRK2 compared to other similar compounds. Some similar compounds include:
Bryostatin-1: A natural product that activates PRK2 but has a different mechanism of action and lower selectivity.
Arachidonic Acid: A fatty acid that can activate PRK2 but is less potent and selective compared to this compound.
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying PRK2-related cellular processes and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-ethyl-2-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-2-17-12-5-8-16-14(18)11(12)9-13(17)10-3-6-15-7-4-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18) |
InChI Key |
RVODROMIHSQWCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C1C3=CC=NC=C3)C(=O)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
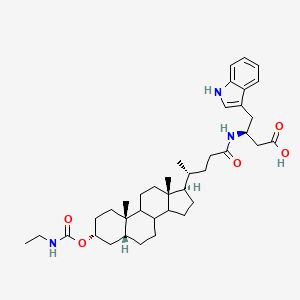

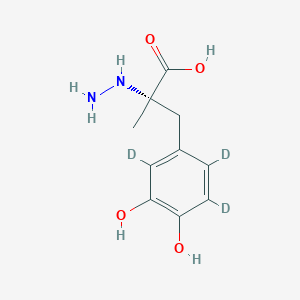
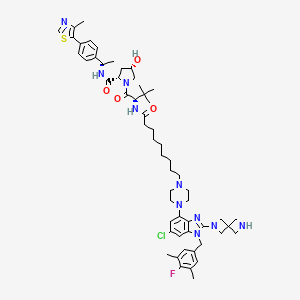
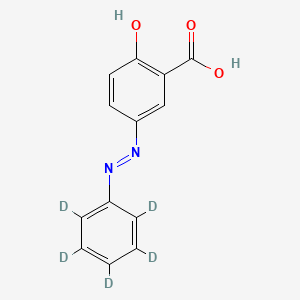
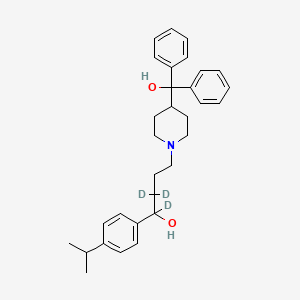

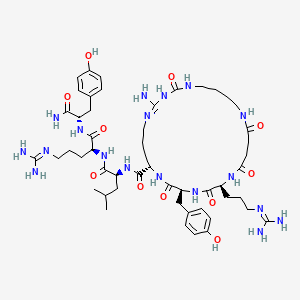
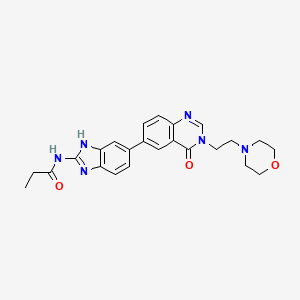
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)
